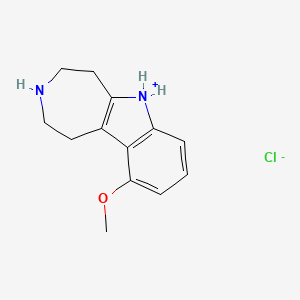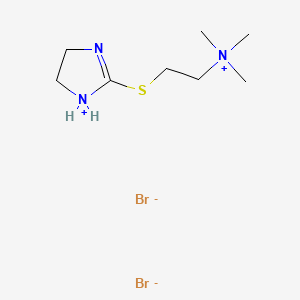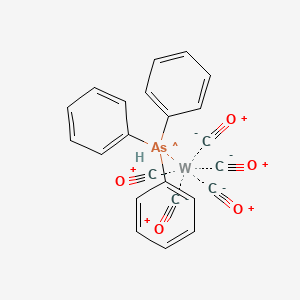
Tungsten, pentacarbonyl(triphenylarsine)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tungsten, pentacarbonyl(triphenylarsine)- is a coordination compound with the formula C23H15AsO5W and a molecular weight of 630.12 g/mol . This compound is notable for its unique structure, which includes a tungsten center coordinated to five carbonyl groups and one triphenylarsine ligand. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tungsten, pentacarbonyl(triphenylarsine)- typically involves the reaction of tungsten hexacarbonyl with triphenylarsine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves heating the reactants in a suitable solvent such as toluene .
Industrial Production Methods: While specific industrial production methods for tungsten, pentacarbonyl(triphenylarsine)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels and ensuring stringent control over reaction conditions to maintain product purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Tungsten, pentacarbonyl(triphenylarsine)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The carbonyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand substitution reactions often involve the use of phosphines or other donor ligands in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various tungsten complexes with different ligands, while oxidation and reduction reactions can produce tungsten species in different oxidation states .
Wissenschaftliche Forschungsanwendungen
Tungsten, pentacarbonyl(triphenylarsine)- has several scientific research applications, including:
Biology: The compound’s reactivity with biological molecules is studied to understand its potential biological activity and toxicity.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism by which tungsten, pentacarbonyl(triphenylarsine)- exerts its effects involves the coordination of the tungsten center to various ligands, which can influence its reactivity and stability. The compound can interact with molecular targets through ligand exchange and redox reactions, affecting various chemical pathways .
Vergleich Mit ähnlichen Verbindungen
- Tungsten, pentacarbonyl(triphenylphosphine)-
- Chromium, pentacarbonyl(triphenylarsine)-
- Molybdenum, pentacarbonyl(triphenylarsine)-
Comparison: Tungsten, pentacarbonyl(triphenylarsine)- is unique due to the presence of the triphenylarsine ligand, which imparts distinct electronic and steric properties compared to similar compounds with triphenylphosphine or other ligands. This uniqueness can influence its reactivity, stability, and applications in various fields .
Eigenschaften
CAS-Nummer |
29743-02-0 |
|---|---|
Molekularformel |
C23H16AsO5W |
Molekulargewicht |
631.1 g/mol |
InChI |
InChI=1S/C18H16As.5CO.W/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;5*1-2;/h1-15,19H;;;;;; |
InChI-Schlüssel |
NXNLFOZDJXOELY-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[AsH](C2=CC=CC=C2)C3=CC=CC=C3.[W] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



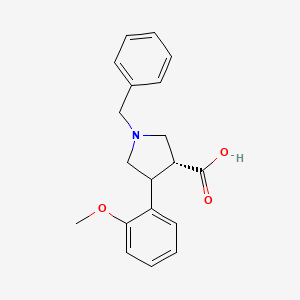
![5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13740037.png)
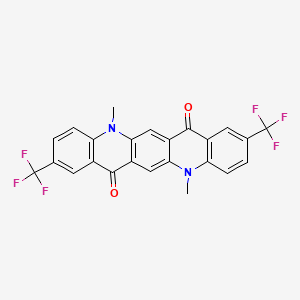
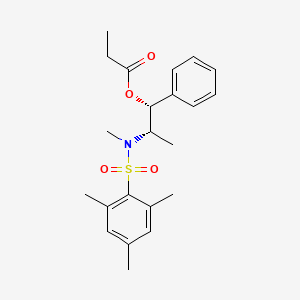
![(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13740055.png)
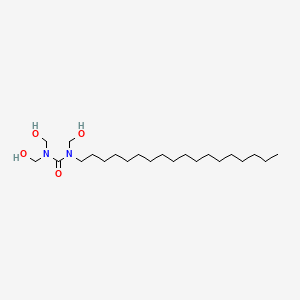
![1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13740070.png)


